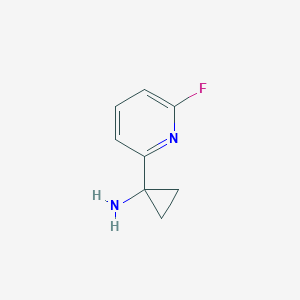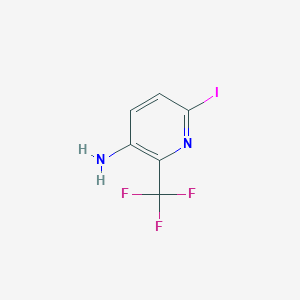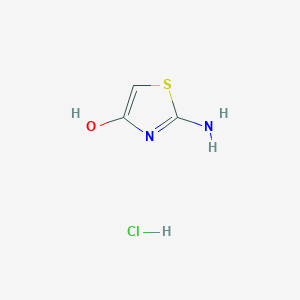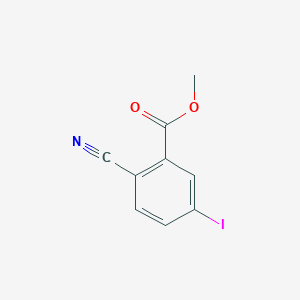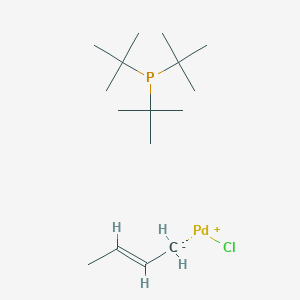
(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is a palladium-based compound with the molecular formula C16H34ClPPd. It is a coordination complex where palladium is bonded to a chloro ligand, a crotyl group, and a tri-tert-butylphosphine ligand. This compound is known for its catalytic properties, particularly in organic synthesis and cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) can be synthesized in a nitrogen-filled glovebox to prevent oxidation. The synthesis involves the reaction of tri-tert-butylphosphine with a palladium precursor in the presence of a crotyl group. The reaction is typically carried out in a dry solvent like tetrahydrofuran (THF) at room temperature for about 30 minutes. After the reaction, the solvent is removed under vacuum to yield the desired product as a pale yellow solid .
Industrial Production Methods
While specific industrial production methods for Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and ensuring stringent control of reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) primarily undergoes cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Formation of biaryl compounds from aryl halides and boronic acids.
Heck Reaction: Coupling of alkenes with aryl halides.
Stille Coupling: Formation of carbon-carbon bonds using organotin reagents.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses aryl halides, boronic acids, and a base like potassium carbonate in an aqueous or organic solvent.
Heck Reaction: Involves aryl halides, alkenes, and a base such as triethylamine in a polar solvent.
Stille Coupling: Uses organotin reagents and aryl halides in the presence of a base.
Major Products
The major products of these reactions are often biaryl compounds, substituted alkenes, and other complex organic molecules that are valuable in pharmaceuticals and materials science .
Scientific Research Applications
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is widely used in scientific research due to its catalytic properties:
Chemistry: It is extensively used in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Biology: Its applications in biology are less common but can include the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of fine chemicals, agrochemicals, and polymers
Mechanism of Action
The mechanism by which Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) exerts its catalytic effects involves the activation of palladium. The palladium center undergoes oxidative addition with substrates, followed by transmetalation and reductive elimination steps. These steps facilitate the formation of new chemical bonds, particularly in cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(tri-tert-butylphosphine)palladium(0): Another palladium complex used in similar catalytic applications.
Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)]palladium(II): A second-generation precatalyst with a biphenyl-based ligand
Uniqueness
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. This uniqueness allows it to catalyze specific reactions with high efficiency and selectivity .
Properties
Molecular Formula |
C16H34ClPPd |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane |
InChI |
InChI=1S/C12H27P.C4H7.ClH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;1-3-4-2;;/h1-9H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1/b;4-3+;; |
InChI Key |
OSYVQMVMDNMXNI-NXZCPFRHSA-M |
Isomeric SMILES |
C/C=C/[CH2-].CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Pd+] |
Canonical SMILES |
CC=C[CH2-].CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Pd+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



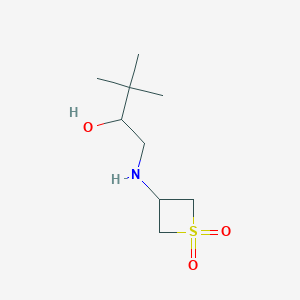
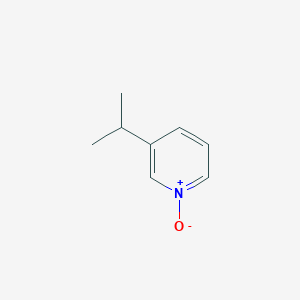

![2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13013840.png)
![[5-(Oxolan-2-yl)oxolan-2-yl]methanamine](/img/structure/B13013842.png)
![[(2R)-1-methanesulfonylazetidin-2-yl]methanol](/img/structure/B13013846.png)
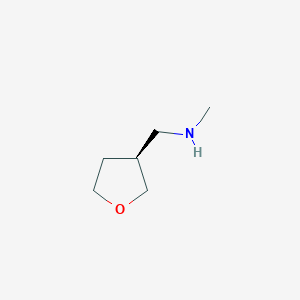
![2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B13013852.png)
![Methyl7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B13013882.png)
